molecular formula C21H39PSi B14354575 (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane CAS No. 91425-17-1

(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane

Cat. No.: B14354575
CAS No.: 91425-17-1
M. Wt: 350.6 g/mol
InChI Key: FZWHVJADXXDNOZ-UHFFFAOYSA-N
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Description

(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a 2,4,6-tri-tert-butylphenyl ring and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphine with chlorotrimethylsilane. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature. The general reaction scheme is as follows:

2,4,6-Tri-tert-butylphenylphosphine+ChlorotrimethylsilaneThis compound\text{2,4,6-Tri-tert-butylphenylphosphine} + \text{Chlorotrimethylsilane} \rightarrow \text{this compound} 2,4,6-Tri-tert-butylphenylphosphine+Chlorotrimethylsilane→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Compounds with different functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Chemistry

In chemistry, (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is used as a ligand in coordination chemistry. Its steric bulk can influence the reactivity and stability of metal complexes.

Biology and Medicine

Industry

In industry, this compound can be used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.

Mechanism of Action

The mechanism by which (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane exerts its effects is largely dependent on its role in specific reactions. As a ligand, it can coordinate to metal centers, influencing their electronic and steric properties. The molecular targets and pathways involved would vary based on the specific application and reaction context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tri-tert-butylphenylphosphine
  • 2,4-Di-tert-butyl-6-methylphenylphosphine

Comparison

Compared to similar compounds, (2,4,6-Tri-tert-butylphenyl)(trimethylsilyl)phosphane is unique due to the presence of both the tri-tert-butylphenyl and trimethylsilyl groups. This combination provides distinct steric and electronic properties, making it a valuable ligand in coordination chemistry and a versatile reagent in organic synthesis.

Properties

CAS No.

91425-17-1

Molecular Formula

C21H39PSi

Molecular Weight

350.6 g/mol

IUPAC Name

(2,4,6-tritert-butylphenyl)-trimethylsilylphosphane

InChI

InChI=1S/C21H39PSi/c1-19(2,3)15-13-16(20(4,5)6)18(22-23(10,11)12)17(14-15)21(7,8)9/h13-14,22H,1-12H3

InChI Key

FZWHVJADXXDNOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P[Si](C)(C)C)C(C)(C)C

Origin of Product

United States

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